molecular formula C15H18N4O5S2 B10879471 Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10879471
M. Wt: 398.5 g/mol
InChI Key: CJNGESQIHWLDOL-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ethanolic HCl, which facilitates the formation of intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole and pyrimidine derivatives that share structural similarities and functional groups.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring, a pyrimidine ring, and various functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N4O5S2

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H18N4O5S2/c1-5-24-13(22)11-7(2)16-14(26-11)19-12(21)8(3)25-15-17-9(20)6-10(18-15)23-4/h6,8H,5H2,1-4H3,(H,16,19,21)(H,17,18,20)

InChI Key

CJNGESQIHWLDOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NC(=CC(=O)N2)OC)C

Origin of Product

United States

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